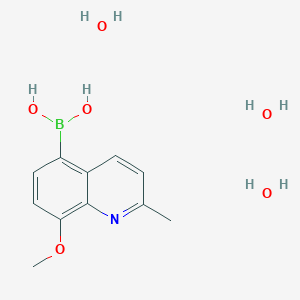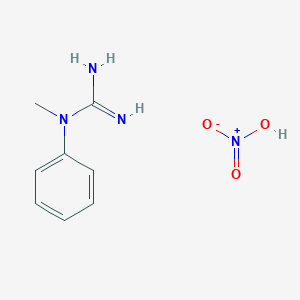
1-甲基-1-苯胍;硝酸
描述
“1-Methyl-1-phenylguanidine; nitric acid” is a chemical compound with the molecular formula C8H12N4O3 . It is a derivative of guanidine, a versatile functional group in chemistry .
Synthesis Analysis
Guanidines, including 1-Methyl-1-phenylguanidine, can be synthesized through various methods. One common method involves the reaction of an amine with an activated guanidine precursor . Guanylation of various amines with cyanamide can also be used for the synthesis .
Molecular Structure Analysis
The molecular structure of “1-Methyl-1-phenylguanidine; nitric acid” consists of a guanidine group attached to a methyl and a phenyl group . The exact structure can be found in chemical databases .
Chemical Reactions Analysis
Nitric acid, a component of the compound, is a strong acid and reacts in different ways like an oxidizing reagent . It can react with metals, non-metals, and even organic compounds . The aromatic rings on tyrosine and tryptophan react with nitric acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance like “1-Methyl-1-phenylguanidine; nitric acid” include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity .
科学研究应用
诱变研究
1-甲基-1-苯胍硝酸与 N-甲基-N-硝基-N-亚硝基胍 (MNNG) 密切相关,后者是一种用于各种研究的强效诱变剂。例如,Guerola、Ingraham 和 Cerdá-Olmedo (1971) 证明了其在诱导大肠杆菌特定基因座突变中的应用,有助于染色体复制和作图研究 (Guerola、Ingraham 和 Cerdá-Olmedo,1971)。
DNA 甲基化
Lawley 和 Thatcher (1970) 研究表明,MNNG 已被证明可以甲基化哺乳动物细胞中的 DNA。他们发现细胞硫醇浓度显着影响 DNA 甲基化的程度,从而深入了解细胞对 DNA 损伤的反应 (Lawley 和 Thatcher,1970)。
细胞诱变的最佳条件
Adelberg、Mandel 和 Chen (1965) 的研究确定了大肠杆菌 K12 中 NTG(MNNG 的变体)诱变的最佳条件。这项研究有助于理解如何在实验室环境中使用这些化合物来诱导基因突变 (Adelberg、Mandel 和 Chen,1965)。
抗肿瘤活性
相关化合物 1-甲基-3-硝基-1-亚硝基胍已显示出在小鼠中具有抗肿瘤活性,特别是对腹水肿瘤,如 Kilgore 和 Greenberg (1961) 所研究的那样 (Kilgore 和 Greenberg,1961)。
胃癌发生模型
Bralow 等人(1970 年)使用 N-甲基-N'-硝基-N-亚硝基胍 (NG) 在大鼠的腺胃和十二指肠中产生癌。这项研究有助于了解胃癌发生的过程和 NG 的毒性 (Bralow 等人,1970)。
细胞毒性研究
Bai 等人(2007 年)研究了 MNNG 对胸腺细胞的影响,包括 DNA 烷基化及其对聚 (ADP-核糖) 聚合酶活性的影响,揭示了 MNNG 诱导的细胞毒性的见解 (Bai 等人,2007)。
作用机制
Guanidines
are a class of organic compounds that contain the functional group (NH2)C=NH. They are known to form strong hydrogen bonds, which can influence their interactions with biological targets . Guanidines are present in many natural products and compounds of medicinal interest . They have found application in a diversity of biological activities .
安全和危害
未来方向
生化分析
Biochemical Properties
1-Methyl-1-phenylguanidine; nitric acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as nitric oxide synthase, which is involved in the production of nitric oxide, a critical signaling molecule. The interaction between 1-Methyl-1-phenylguanidine; nitric acid and nitric oxide synthase involves the binding of the compound to the enzyme’s active site, leading to the modulation of its activity. Additionally, 1-Methyl-1-phenylguanidine; nitric acid can interact with proteins that contain guanidinium groups, facilitating hydrogen bonding and ion pairing interactions .
Cellular Effects
1-Methyl-1-phenylguanidine; nitric acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the nitric oxide signaling pathway, leading to changes in vasodilation and immune responses. Furthermore, 1-Methyl-1-phenylguanidine; nitric acid can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of 1-Methyl-1-phenylguanidine; nitric acid involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 1-Methyl-1-phenylguanidine; nitric acid can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-phenylguanidine; nitric acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Methyl-1-phenylguanidine; nitric acid is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Methyl-1-phenylguanidine; nitric acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced nitric oxide production and improved vascular function. At high doses, 1-Methyl-1-phenylguanidine; nitric acid can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
1-Methyl-1-phenylguanidine; nitric acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. Additionally, 1-Methyl-1-phenylguanidine; nitric acid can affect the synthesis and degradation of other biomolecules, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Methyl-1-phenylguanidine; nitric acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in certain tissues or cellular compartments. The localization and accumulation of 1-Methyl-1-phenylguanidine; nitric acid can influence its biological activity and overall effects on cellular function .
Subcellular Localization
1-Methyl-1-phenylguanidine; nitric acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, 1-Methyl-1-phenylguanidine; nitric acid may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound is crucial for understanding its precise role in cellular processes .
属性
IUPAC Name |
1-methyl-1-phenylguanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.HNO3/c1-11(8(9)10)7-5-3-2-4-6-7;2-1(3)4/h2-6H,1H3,(H3,9,10);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBWASRDUNJKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



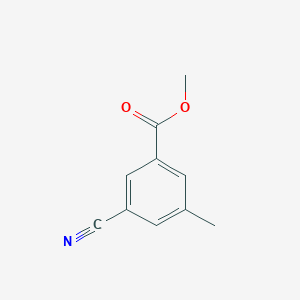
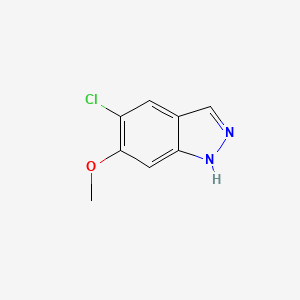
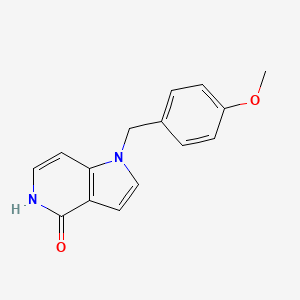
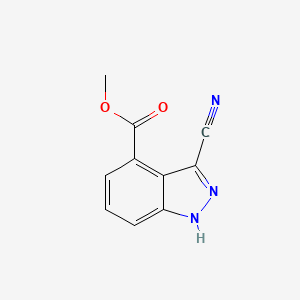
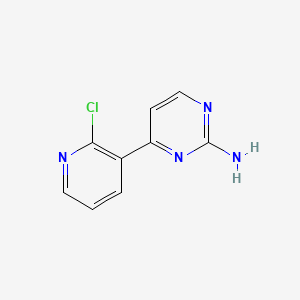
![3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1423241.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide](/img/structure/B1423242.png)

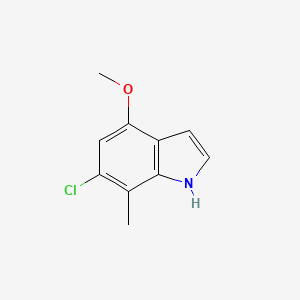
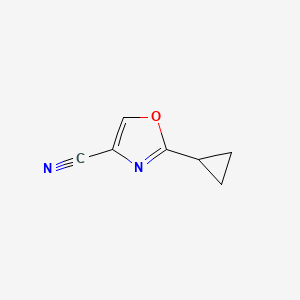
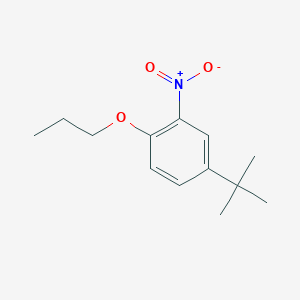
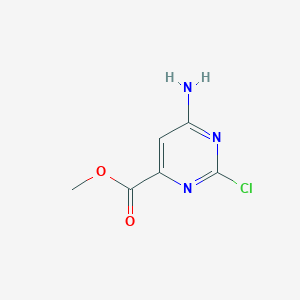
![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)
